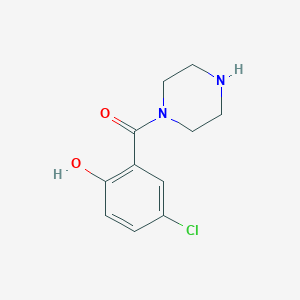
4-Chloro-2-ethyl-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-6-methoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, such as nucleic acid bases (cytosine, thymine, and uracil) and vitamins like thiamine . This compound is characterized by a chloro group at the 4th position, an ethyl group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine can be achieved through various synthetic routes. Another approach involves the use of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrimidine ring with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, dimethylamine, and sodium phenoxide are commonly used under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the desired coupling.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines with various functional groups, such as amino, thiol, and alkoxy groups .
Applications De Recherche Scientifique
4-Chloro-2-ethyl-6-methoxypyrimidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . The compound’s ability to interfere with these enzymes makes it a potential candidate for the development of anticancer and antiviral drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has similar structural features but with an ethoxy group at the 6th position and a methylthio group at the 2nd position.
4,6-Dichloropyrimidine: This compound serves as a precursor in the synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine.
2,4-Dichloro-5-methylpyrimidine: This compound has chloro groups at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h4H,3H2,1-2H3 |
Clé InChI |
SQNCDDNTLHVPRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CC(=N1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)


![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)









